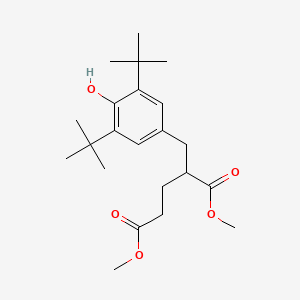
3,10b-Dihydro-1(2H)-fluoranthenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10b-Dihydro-1(2H)-fluoranthenone is an organic compound belonging to the fluoranthene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10b-Dihydro-1(2H)-fluoranthenone typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the polycyclic structure.
Reduction Reactions: Specific reduction reactions may be used to introduce the dihydro functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
High-Pressure Reactions: Conducting reactions under high pressure to achieve desired transformations.
Chemical Reactions Analysis
Types of Reactions
3,10b-Dihydro-1(2H)-fluoranthenone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to introduce additional hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential therapeutic uses.
Medicine: Exploring its role in drug development and pharmacology.
Industry: Utilizing its properties in materials science and organic electronics.
Mechanism of Action
The mechanism of action of 3,10b-Dihydro-1(2H)-fluoranthenone involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Pathway Modulation: Influencing cellular pathways to achieve desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A parent compound with similar structural features.
Dihydrofluoranthene: A reduced form with additional hydrogen atoms.
Fluorenone: A related compound with a ketone functional group.
Uniqueness
3,10b-Dihydro-1(2H)-fluoranthenone is unique due to its specific structural configuration and functional groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
| 83291-46-7 | |
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3,10b-dihydro-2H-fluoranthen-1-one |
InChI |
InChI=1S/C16H12O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-7,16H,8-9H2 |
InChI Key |
MJUBIKFDXKMKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C3=CC=CC=C3C4=CC=CC1=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


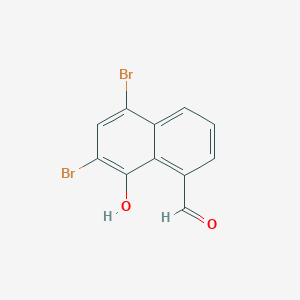


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
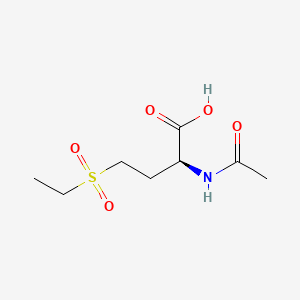
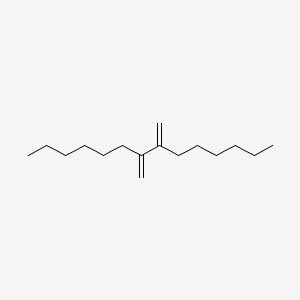
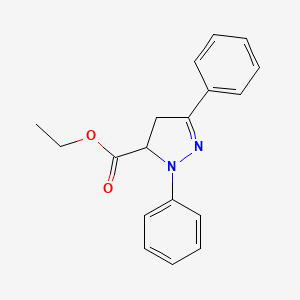
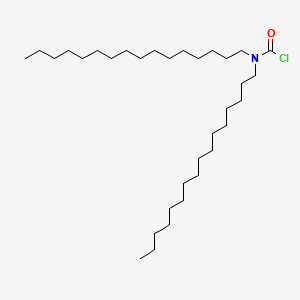
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
